molecular formula C14H13IN6O2 B11053226 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11053226
M. Wt: 424.20 g/mol
InChI Key: UCWUMJHFODXMSA-UHFFFAOYSA-N
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Description

3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, pyridine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Iodination of the pyrazole: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

    Coupling reactions: The iodinated pyrazole and the oxadiazole are then coupled using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-IODO-1-(PYRIDIN-3-YLMETHYL)PYRAZOLE
  • 1-CYCLOPENTYL-4-IODO-1H-PYRAZOLE
  • 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID

Uniqueness

3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13IN6O2

Molecular Weight

424.20 g/mol

IUPAC Name

3-[(4-iodopyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H13IN6O2/c15-10-7-18-21(8-10)9-12-19-14(23-20-12)13(22)17-6-4-11-3-1-2-5-16-11/h1-3,5,7-8H,4,6,9H2,(H,17,22)

InChI Key

UCWUMJHFODXMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)I

Origin of Product

United States

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